![molecular formula C13H20O3 B14614528 1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol CAS No. 58021-12-8](/img/structure/B14614528.png)
1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol is an organic compound with a complex structure It is characterized by the presence of methoxy and methyl groups attached to a propanol backbone, along with a 2-methylphenylmethoxy substituent
Preparation Methods
The synthesis of 1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and 2-methyl-3-methoxypropan-2-ol.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, followed by nucleophilic substitution reactions.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure efficient mixing and reaction control, along with purification steps like distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, solvents, and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
Comparison with Similar Compounds
1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol can be compared with similar compounds such as:
1-Methoxy-2-propanol: A simpler structure with similar solvent properties.
2-Methoxy-1-methylethanol: Another compound with methoxy and methyl groups but different spatial arrangement.
1-Methoxy-3-phenylamino-propan-2-ol: Contains an amino group instead of a phenylmethoxy group, leading to different reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial contexts.
Properties
CAS No. |
58021-12-8 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol |
InChI |
InChI=1S/C13H20O3/c1-11-6-4-5-7-12(11)8-16-10-13(2,14)9-15-3/h4-7,14H,8-10H2,1-3H3 |
InChI Key |
CQJMCIWJKZSQSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COCC(C)(COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


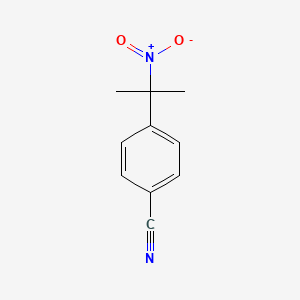
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
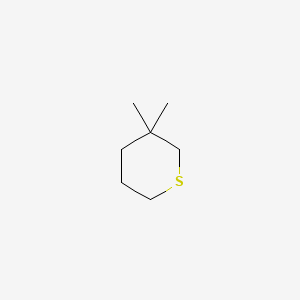
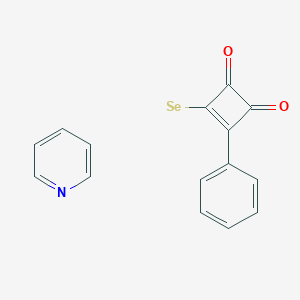
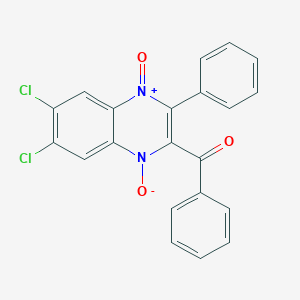
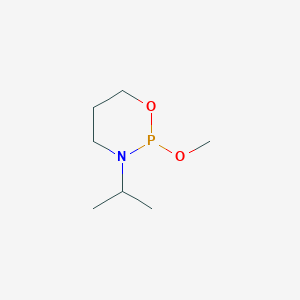

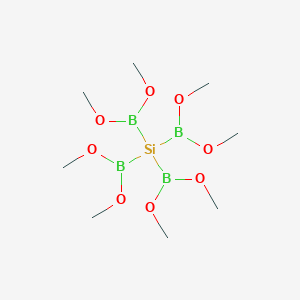
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
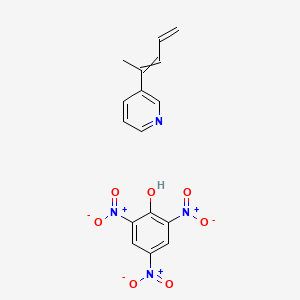
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
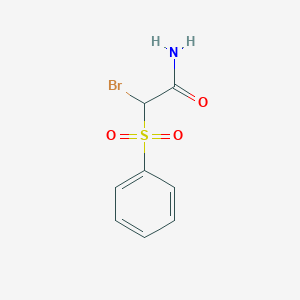
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
